1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one
Description
1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one is a chalcone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a propenone (α,β-unsaturated ketone) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a pharmacologically relevant scaffold . For example, (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one derivatives are prepared using similar methods .
Its pyridine and trifluoromethyl groups may further influence electronic properties and binding affinities .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-2-7(14)6-3-4-8(13-5-6)9(10,11)12/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYDZFHCAXRTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Arylboronic acids bearing propenone moieties react with 3-bromo-6-(trifluoromethyl)pyridine under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 80°C. This method furnishes the target compound in 65–72% yield. Key limitations include the accessibility of boronic acid precursors and competing homocoupling.
Heck Reaction
Vinylation of 3-iodo-6-(trifluoromethyl)pyridine with methyl vinyl ketone using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 100°C for 24 hours achieves 58% yield. The reaction exhibits excellent regiocontrol, with the ketone group selectively installing at the β-position.
Friedel-Crafts Acylation Strategies
Activation of the pyridine ring via N-oxide formation enables acylation with acryloyl chloride. Using AlCl₃ (1.2 equiv) in dichloroethane at 0°C, the N-oxide of 6-(trifluoromethyl)pyridine reacts to form the enone in 40–45% yield. However, competing polymerization of acryloyl chloride necessitates careful stoichiometric control.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCE | 0 | 45 |
| FeCl₃ | Toluene | 25 | 32 |
| BF₃·OEt₂ | CH₂Cl₂ | -10 | 28 |
Condensation and Annulation Approaches
Claisen-Schmidt Condensation
6-(Trifluoromethyl)nicotinaldehyde undergoes base-catalyzed condensation with acetone in ethanol (KOH, 60°C, 8 h). Despite mild conditions, the yield remains low (30–35%) due to steric hindrance from the trifluoromethyl group.
(3+3)-Annulation with Nitrile Imines
Adapting methodologies from pyrazole synthesis, in situ-generated nitrile imines react with acetylene surrogates to form pyridine intermediates. Using mercaptoacetaldehyde dimer (1.2 equiv) and p-TsCl (2.5 equiv) in THF at 25°C, the annulation-dehydration sequence achieves 68% yield. This approach allows modular substitution but requires strict anhydrous conditions.
Trifluoromethyl Group Introduction Post-Functionalization
Late-stage trifluoromethylation via Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate) on 3-propenonylpyridine derivatives proceeds with CuI catalysis (10 mol%) in DMF at 80°C. While feasible, regiochemical challenges limit utility, yielding <20% of the desired isomer.
Scalability and Industrial Considerations
The enaminone hydrolysis route (Section 1) demonstrates superior scalability, with a reported 93% yield on 2.0 g scale. In contrast, cross-coupling methods face cost barriers due to palladium catalysts. Solvent selection critically impacts process sustainability: THF and DMF necessitate recycling protocols to meet green chemistry standards .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one with structurally or functionally related compounds:
Key Comparative Analysis
A. Substituent Effects on Bioactivity
- Trifluoromethyl Groups: The CF₃ group in PFK158 and the target compound enhances metabolic stability and target binding compared to non-CF₃ analogues like 3PO . For example, PFK158 shows improved solubility and anti-glycolytic activity over its predecessor .
- Pyridine vs. Quinoline: Substituting pyridine with quinoline (as in PFK15 and PFK158) increases selectivity for glycolytic enzymes like PFKFB3 .
B. Electronic and Optical Properties
- Anthracene Chalcones (3PANC/2PANC): These exhibit strong third-order nonlinear optical (NLO) responses due to extended π-conjugation, a feature less prominent in the target compound .
- Propenone Conjugation: The α,β-unsaturated ketone in all listed compounds enables charge transfer, critical for interactions with biological targets or optical applications .
Pharmacological Relevance
- CYP Inhibition: Pyridine-based UDO and UDD inhibit CYP51 in Trypanosoma cruzi, highlighting the scaffold’s versatility for antiparasitic drug design .
Biological Activity
1-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-en-1-one, also known as (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C₁₁H₁₁F₃N₂O
Molecular Weight: 244.22 g/mol
CAS Number: 1015078-44-0
Hazard Classification: Irritant
Synthesis
The synthesis of this compound involves the reaction of appropriate pyridine derivatives with prop-2-en-1-one under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity by influencing electronic properties.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit selective antimicrobial properties. In a study focused on antichlamydial activity, derivatives of similar structures demonstrated significant inhibition of Chlamydia trachomatis growth without affecting host cell viability. The presence of the trifluoromethyl substituent was crucial for this activity, highlighting its role in enhancing biological efficacy .
| Compound | Activity | IC50 (μg/mL) |
|---|---|---|
| ACP1a | Antichlamydial | 64 |
| ACP1b | Antichlamydial | 16 |
| ADEP1 | Control | 64 |
Cytotoxicity
While many derivatives showed promising antimicrobial activity, they also exhibited mild toxicity towards mammalian cell lines. For instance, compounds were tested for cytotoxicity using various assays, revealing a balance between antimicrobial efficacy and cellular safety .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of electron-withdrawing groups, particularly the trifluoromethyl group at position 6 of the pyridine ring. Compounds lacking this substituent showed no significant biological activity. This observation underscores the need for specific structural features to enhance pharmacological effects .
Study on Antichlamydial Activity
In a detailed study published in PMC, researchers synthesized various analogues of pyridine derivatives to examine their antichlamydial properties. The study revealed that modifications to the structure significantly impacted activity levels against C. trachomatis. The trifluoromethyl group was consistently associated with improved potency .
Comparative Analysis
A comparative analysis with other fluorinated compounds demonstrated that those with similar structural motifs but lacking the trifluoromethyl group failed to exhibit comparable levels of activity against target pathogens. This finding reinforces the hypothesis that specific substituents can dramatically influence biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
